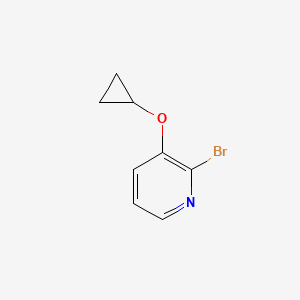![molecular formula C16H17N B8097373 2-Ethyl-1,1-dimethyl-1H-benzo[e]indole](/img/structure/B8097373.png)
2-Ethyl-1,1-dimethyl-1H-benzo[e]indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-1,1-dimethyl-1H-benzo[e]indole is a heterocyclic aromatic compound with the molecular formula C16H17N This compound is part of the indole family, which is known for its significant presence in natural products and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1,1-dimethyl-1H-benzo[e]indole typically involves the reaction of 1,1,2-trimethyl-3H-benzo[e]indole with an ethylating agent. One common method includes the use of n-butyl lithium in tetrahydrofuran (THF) as a base to deprotonate the indole, followed by the addition of an ethyl halide to introduce the ethyl group . The reaction is usually carried out under an inert atmosphere at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration can optimize the synthesis process. Additionally, purification steps like crystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 2-Ethyl-1,1-dimethyl-1H-benzo[e]indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the benzene ring, introducing nitro or halogen groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced indole derivatives.
Substitution: Nitro- or halogen-substituted indoles.
科学的研究の応用
2-Ethyl-1,1-dimethyl-1H-benzo[e]indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and electronic materials due to its stable aromatic structure.
作用機序
The mechanism by which 2-Ethyl-1,1-dimethyl-1H-benzo[e]indole exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The indole ring system can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing its binding affinity and specificity.
類似化合物との比較
1,1,2-Trimethyl-1H-benzo[e]indole: A precursor in the synthesis of 2-Ethyl-1,1-dimethyl-1H-benzo[e]indole.
2-Methyl-1H-benzo[e]indole: Similar structure but with a methyl group instead of an ethyl group.
1,1-Dimethyl-1H-benzo[e]indole: Lacks the ethyl group, affecting its chemical reactivity and applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both ethyl and dimethyl groups enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
2-ethyl-1,1-dimethylbenzo[e]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-4-14-16(2,3)15-12-8-6-5-7-11(12)9-10-13(15)17-14/h5-10H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJKXUCAQIPBRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C1(C)C)C3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2,5-Bis[(4-butoxybenzoyl)oxy]-benzoic acid](/img/structure/B8097361.png)
![6-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8097387.png)
